molecular formula C20H21NO3 B12104786 (3-Benzamidocyclohexyl) benzoate

(3-Benzamidocyclohexyl) benzoate

Cat. No.: B12104786
M. Wt: 323.4 g/mol
InChI Key: IADWFZWQXGGJQZ-UHFFFAOYSA-N
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Description

(3-Benzamidocyclohexyl) benzoate is an organic compound with the molecular formula C20H21NO3. It is a white solid that is useful in organic synthesis. The compound consists of a cyclohexyl ring substituted with a benzamide group and a benzoate ester group. This unique structure allows it to participate in various chemical reactions and makes it valuable in different scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzamidocyclohexyl) benzoate typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

(3-Benzamidocyclohexyl) benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

    Oxidation: Benzoic acids.

    Reduction: Reduced benzamide derivatives.

    Substitution: Benzylic halides.

Scientific Research Applications

(3-Benzamidocyclohexyl) benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Benzamidocyclohexyl) benzoate involves its interaction with molecular targets through its benzamide and benzoate groups. These groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, making it useful in medicinal chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Benzamidocyclohexyl) benzoate is unique due to its specific structure, which combines a cyclohexyl ring with benzamide and benzoate groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

(3-benzamidocyclohexyl) benzoate

InChI

InChI=1S/C20H21NO3/c22-19(15-8-3-1-4-9-15)21-17-12-7-13-18(14-17)24-20(23)16-10-5-2-6-11-16/h1-6,8-11,17-18H,7,12-14H2,(H,21,22)

InChI Key

IADWFZWQXGGJQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)OC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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